molecular formula C17H24N4O2S B2680119 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1797257-76-1

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2680119
CAS No.: 1797257-76-1
M. Wt: 348.47
InChI Key: SSQREHFRONFRJP-UHFFFAOYSA-N
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Description

“1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea” is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzo[d]thiazol-2-yl and has been designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a molecular weight of 349 (M + 1)+ .


Chemical Reactions Analysis

The compound was found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .


Physical and Chemical Properties Analysis

The compound has a melting point of 308°C . Its IR (KBr) ν max is 3327, 3215, 2963, 1670, 1594, 1534, 1434, 1275, 1189, 1023, 935, 888, 848, 750, 721, 667 cm −1 .

Scientific Research Applications

Biochemical Evaluation and Antiacetylcholinesterase Activity

Research on flexible urea derivatives, such as those containing piperidinyl groups, focuses on their potential as novel acetylcholinesterase inhibitors. The design of these compounds involves optimizing the spacer length to test compounds with greater conformational flexibility, indicating their potential application in the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).

Structural and Conformational Study

Urea derivatives containing N-methylpiperazine along with phenyl and N-heterocyclic substituents have been synthesized and studied for their structural and conformational characteristics using NMR and IR spectroscopies. This research underscores the importance of these compounds in understanding molecular interactions and designing drugs with specific biological targets (Iriepa & Bellanato, 2013).

Antimicrobial and Anti-Proliferative Activities

Certain urea derivatives have demonstrated significant antimicrobial and anti-proliferative activities. For instance, 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and related derivatives have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various human tumor cell lines, highlighting their potential application in developing new antimicrobial and anticancer therapies (Al-Mutairi et al., 2019).

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer activities. This research contributes to the understanding of the molecular basis of diseases and the development of targeted therapies, particularly in the context of cancer treatment (Mustafa et al., 2014).

Future Directions

The compound shows promise as a potential anti-Parkinsonian agent . Future studies could focus on confirming the compound’s binding with the human A2A receptor and further exploring its pharmacokinetic and metabolic behaviors .

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-23-11-8-18-16(22)19-12-13-6-9-21(10-7-13)17-20-14-4-2-3-5-15(14)24-17/h2-5,13H,6-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQREHFRONFRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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